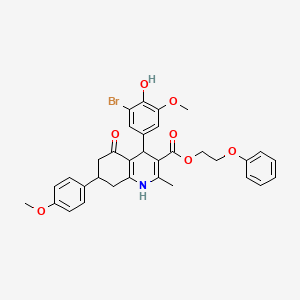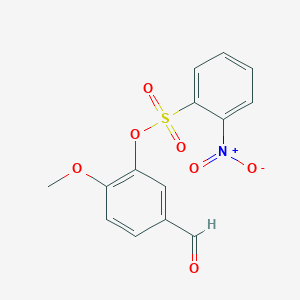
5-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate is an organic compound with the molecular formula C14H11NO7S . This compound is characterized by the presence of a formyl group, a methoxy group, and a nitrobenzenesulfonate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 5-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
5-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules.
Biology: It is used in the study of biomolecule-ligand complexes and free energy calculations.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which can lead to the formation of different products. These reactions can affect the compound’s biological activity and its interactions with other molecules.
Comparison with Similar Compounds
5-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate can be compared with other similar compounds, such as:
5-methoxy-2-formylphenylboronic acid: This compound is used in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation.
2-nitrobenzenesulfonate derivatives: These compounds have similar chemical properties and undergo similar reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO7S/c1-21-12-7-6-10(9-16)8-13(12)22-23(19,20)14-5-3-2-4-11(14)15(17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYZRXZWHHMDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5248885.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5248892.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride](/img/structure/B5248911.png)
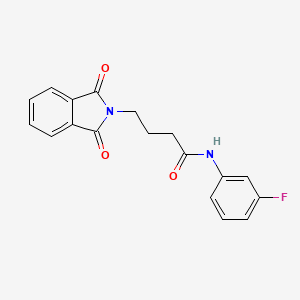
![ethyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5248917.png)
![2-chloro-N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide](/img/structure/B5248921.png)
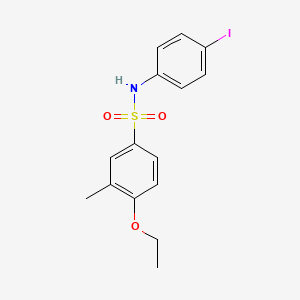
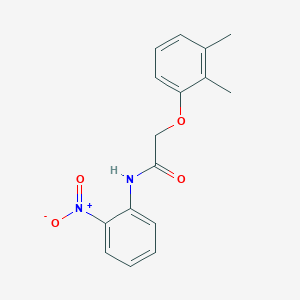
![1-[(isobutyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5248939.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B5248943.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B5248949.png)
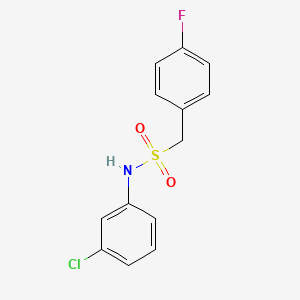
![3-(3-nitrophenyl)-2-thioxo-5-({5-[2-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5248955.png)
